molecular formula C15H17BrN4O B11994103 N'-[(E)-(3-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide

N'-[(E)-(3-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide

Cat. No.: B11994103
M. Wt: 349.23 g/mol
InChI Key: SMWDVUYGCMNXNY-RQZCQDPDSA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide is a chemical compound with the molecular formula C14H15BrN4O2. This compound is known for its unique structure, which includes a bromophenyl group and a pyrazolyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrazolyl group may also play a role in modulating biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide is unique due to the presence of both bromophenyl and pyrazolyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H17BrN4O

Molecular Weight

349.23 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

InChI

InChI=1S/C15H17BrN4O/c1-10-14(11(2)19-18-10)6-7-15(21)20-17-9-12-4-3-5-13(16)8-12/h3-5,8-9H,6-7H2,1-2H3,(H,18,19)(H,20,21)/b17-9+

InChI Key

SMWDVUYGCMNXNY-RQZCQDPDSA-N

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

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